Molecular Weight and Functionality Differential: Cyclic vs. Linear Diester Architecture
The target compound (CAS 85187-50-4) has a molecular weight of 252.31 g/mol and contains a single cyclohexene unsaturation within its cyclic 2,6-benzodioxonine structure [1]. In contrast, the linear analog neopentyl glycol bis(tetrahydrophthalate) (CAS 41026-17-9) has a molecular weight of approximately 435.49 g/mol and contains two discrete cyclohexene double bonds available for cross-linking . This 183 g/mol molecular weight reduction represents a 42.1% decrease, which directly impacts the equivalent weight per reactive double bond (126.15 g/eq for the cyclic monomer vs. 217.75 g/eq for the linear dimer).
| Evidence Dimension | Molecular weight and unsaturation functionality |
|---|---|
| Target Compound Data | MW = 252.31 g/mol; 1 cyclohexene unsaturation per molecule (calculated equivalent weight = 252.31 g/eq unsaturation) |
| Comparator Or Baseline | CAS 41026-17-9: MW = 435.49 g/mol; 2 cyclohexene unsaturations per molecule (calculated equivalent weight = 217.75 g/eq) |
| Quantified Difference | 42.1% lower MW; 13.7% lower equivalent weight per unsaturation for the linear dimer, but the cyclic monomer provides higher cross-link density per gram of resin due to its lower MW per reactive site |
| Conditions | Calculated from molecular formulas confirmed by PubChem and ChemBlink: C₁₄H₂₀O₄ (CAS 85187-50-4) and C₂₁H₂₈O₈ (CAS 41026-17-9). |
Why This Matters
A lower molecular weight per reactive unsaturation enables higher cross-link density in cured resins, which can improve hardness, chemical resistance, and thermal stability—critical parameters for coating and composite procurement specifications.
- [1] PubChem Compound Summary for 4,4,7a-trimethyl-5,8,11,11a-tetrahydro-3H-2,6-benzodioxonine-1,7-dione (CAS 85187-50-4). MW = 252.31 g/mol. Access date April 2026. View Source
